3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ヘプタン酸

説明

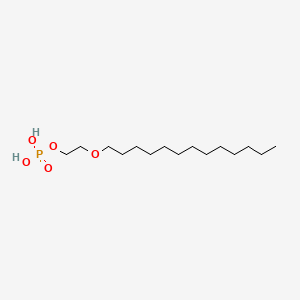

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

この化合物は主にペプチドの固相合成に使用されます。Fmoc基は、合成過程においてアミノ基の一時的な保護基として役立ちます。 酸性条件下では安定していますが、塩基性条件下では除去できます。これは、ペプチド鎖を段階的に構築するのに理想的です .

プロテオミクス研究

プロテオミクスでは、3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ヘプタン酸は、ペプチドやタンパク質の安定性と検出を向上させるために使用できます。 精製を促進したり、分析目的で分光特性を向上させたりするためのタグを導入するために使用できます .

創薬

この化合物は、ペプチド合成における役割から、特にペプチドベースの治療薬を作成するための創薬において重要です。 これらの化合物は、体内の天然ペプチドを模倣し、生物学的プロセスの阻害剤または活性化剤として作用します .

生体複合

生体複合: 技術では、この化合物を用いて、ペプチドを薬物、蛍光色素、ポリマーなどの他の分子に結合させることがよくあります。 これは、標的型薬物送達システムや診断ツールの開発に不可欠です .

材料科学

材料科学では、この化合物を用いて、生体分子と相互作用する表面コーティングを作成できます。 これは、バイオセンサーや生体適合性材料の開発に役立ちます .

酵素機能研究

この化合物は、酵素機能、特にペプチド結合を切断するプロテアーゼの研究に使用されます。 研究者は、それをペプチドに組み込むことで、これらの酵素の特異性とメカニズムを調べることができます .

農業研究

農業では、植物の成長を促進したり、作物を害虫から保護したりするペプチドベースの化合物を設計できます。3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ヘプタン酸は、このような生物活性ペプチドの構成要素となりえます .

ナノテクノロジー

最後に、ナノテクノロジーでは、この化合物を用いて、ペプチドでナノ粒子を機能化できます。これにより、薬物送達やイメージングなど、さまざまな用途に使用できます .

作用機序

Target of Action

This compound is a derivative of alanine , a common amino acid, which suggests that it may interact with proteins or enzymes that recognize or process alanine.

Mode of Action

As an alanine derivative , it may interact with its targets in a similar manner to alanine, possibly acting as a substrate, inhibitor, or modulator. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it may be used in peptide synthesis , where the Fmoc group serves as a protective group for the amino acid during synthesis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is typically removed under basic conditions in peptide synthesis , so the pH could potentially affect the compound’s stability and activity.

生化学分析

Biochemical Properties

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is commonly used as a protecting group for amino acids during peptide synthesis. This compound interacts with various enzymes and proteins involved in peptide bond formation, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily based on the ability of the Fmoc group to protect the amino group of amino acids, preventing unwanted side reactions during peptide elongation .

Cellular Effects

The effects of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid on cells and cellular processes are primarily related to its role in peptide synthesis. This compound can influence cell function by facilitating the production of specific peptides that may act as signaling molecules, enzymes, or structural proteins. By enabling the synthesis of these peptides, 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid exerts its effects through the protection of amino groups during peptide synthesis. The Fmoc group binds to the amino group of amino acids, preventing them from participating in unwanted side reactions. This protection is crucial for the stepwise elongation of peptides, ensuring the correct sequence and structure of the synthesized peptides. Additionally, the removal of the Fmoc group is a controlled process, allowing for precise manipulation of peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the stability of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is crucial for maintaining its effectiveness in peptide synthesis. Degradation of the compound can lead to incomplete or incorrect peptide sequences, affecting the overall outcome of biochemical experiments .

Dosage Effects in Animal Models

The effects of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases beyond a certain dosage .

Metabolic Pathways

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. The presence of the Fmoc group can also affect metabolic flux and metabolite levels by influencing the availability of amino acids for peptide synthesis .

Transport and Distribution

Within cells and tissues, 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can effectively participate in peptide synthesis. The transport and distribution of this compound are crucial for its function and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is influenced by targeting signals and post-translational modifications. This compound is typically directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. The localization of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is essential for its activity and function, ensuring that it is available where peptide synthesis occurs .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQPLDXCKOKHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588772 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683219-85-4 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)

![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)